molecular formula C18H14N4O B12924691 9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one CAS No. 61080-64-6

9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one

Cat. No.: B12924691
CAS No.: 61080-64-6
M. Wt: 302.3 g/mol
InChI Key: JEBFWUXDBSAFHH-UHFFFAOYSA-N
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Description

9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one is a synthetic purine-based compound of significant interest in medicinal chemistry and pharmacological research. Purines serve as crucial precursor pharmacophores in chemical reactions for developing novel bioactive molecules . This compound features a distinctive 9-methyl group and 2,8-diphenyl substitution pattern on the purine scaffold, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this molecule to explore its potential as a key building block in synthesizing more complex derivatives targeted at various biological pathways. Based on studies of structurally related purine compounds, this core structure may be of particular value in research focused on the endocannabinoid system. Functionalized purine analogs have been investigated as potent and selective ligands for cannabinoid receptors, specifically as antagonists or inverse agonists of the CB1 receptor . Such compounds are explored for their potential in managing metabolic disorders, diabetes, and liver diseases while aiming to limit central nervous system (CNS) exposure to avoid adverse effects . The specific substitutions on the purine core are critical for modulating physicochemical properties—such as topological polar surface area (TPSA) and cLogP—to optimize a compound's drug-likeness and potential for peripheral restriction . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

61080-64-6

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

9-methyl-2,8-diphenyl-1H-purin-6-one

InChI

InChI=1S/C18H14N4O/c1-22-16(13-10-6-3-7-11-13)19-14-17(22)20-15(21-18(14)23)12-8-4-2-5-9-12/h2-11H,1H3,(H,20,21,23)

InChI Key

JEBFWUXDBSAFHH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC(=N2)C3=CC=CC=C3)N=C1C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 9 Methyl 2,8 Diphenyl 1h Purin 6 9h One and Its Derivatives

Retrosynthetic Analysis of the 9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several strategic disconnections that lead to more readily available starting materials. The purine (B94841) core is a fused bicyclic system composed of a pyrimidine (B1678525) and an imidazole (B134444) ring. A primary disconnection can be made at the N-9 position, separating the methyl group, which can be introduced via N-alkylation of a purinone precursor. Further disconnection of the purinone ring system itself suggests two main approaches: building the purine from a substituted pyrimidine precursor or from a substituted imidazole precursor.

For a pyrimidine-based approach, a key disconnection breaks the N7-C8 and C4-C5 bonds of the imidazole portion, leading back to a 4,5-diaminopyrimidine (B145471) derivative. The phenyl group at C8 would be introduced from a benzoic acid derivative or equivalent, while the phenyl group at C2 would already be incorporated into the pyrimidine ring.

Alternatively, an imidazole-based retrosynthesis involves disconnecting the N1-C6, N3-C4, and C5-C6 bonds of the pyrimidine ring. This leads to a 4,5-disubstituted imidazole precursor, such as a 5-aminoimidazole-4-carboxamide (B1664886) derivative. The C2 and C6 carbons would then be introduced through cyclization reactions. This approach is often favored for its flexibility in introducing diversity at various positions of the purine ring.

Strategic Synthetic Routes for Purinone Derivatives

De Novo Synthesis Approaches from Precursors (e.g., Diaminomaleonitrile, Urea (B33335), Imidazole, Pyrimidine Derivatives)

De novo synthesis provides a powerful means to construct the purinone scaffold from acyclic or simpler heterocyclic precursors. The Traube purine synthesis, a classical and still widely used method, typically involves the condensation of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid or an orthoester, to form the imidazole ring. wur.nl

From Pyrimidine Derivatives: The synthesis of purines often starts from appropriately substituted 4,5-diaminopyrimidines. wur.nl These precursors can be cyclized with various reagents to introduce the C8 substituent. For the target molecule, a 4,5-diamino-2-phenylpyrimidin-6(1H)-one could be condensed with benzaldehyde (B42025) or a related derivative to form the C8-phenyl substituted imidazole ring.

From Imidazole Derivatives: An alternative and highly versatile approach begins with imidazole precursors. mdpi.comresearchgate.net For instance, 5-amino-1-aryl-1H-imidazole-4-carbonitriles can be converted to 9-aryl-9H-purin-6-amines. researchgate.net This involves reaction with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia. researchgate.net This methodology highlights the potential to build the pyrimidine ring onto a pre-existing imidazole core.

Precursor TypeKey Intermediate ExampleSubsequent ReactionReference
Pyrimidine4,5-Diamino-2-phenylpyrimidin-6(1H)-oneCondensation with a benzoyl equivalent wur.nl
Imidazole5-Amino-1-phenyl-1H-imidazole-4-carbonitrileReaction with triethyl orthoformate followed by amination researchgate.net

Ring Annulation and Cyclization Reactions to Form the Purinone Core

Ring annulation and cyclization are fundamental strategies for constructing the bicyclic purinone system. scripps.edursc.org These reactions involve the formation of two new bonds to fuse a new ring onto an existing one. A notable example is the Robinson annulation, which, while traditionally used for cyclohexenone synthesis, provides a conceptual framework for ring-forming cascades. wikipedia.org An "aza-Robinson annulation" has been developed for creating fused bicyclic amides, which are structurally related to the purinone core. nih.gov

The cyclization of heterocyclic enamines with various electrophiles is another powerful method for constructing fused heterocyclic systems like purines. thieme-connect.de For instance, 4-aminoimidazole (B130580) derivatives can be cyclized with 1,3-diketones to yield imidazo[4,5-b]pyridines, which are structurally analogous to the purine skeleton. thieme-connect.de

A common strategy for forming the purinone core involves the cyclization of a 5-aminoimidazole-4-carboxamide derivative. This can be achieved through various reagents that provide the C6 carbon. For example, reaction with urea or a related compound can lead to the formation of the pyrimidine ring, yielding a xanthine (B1682287) derivative, which can then be further modified.

Modular Synthesis and Diversification Strategies for this compound Analogues

Modular synthesis allows for the late-stage introduction of various functional groups, enabling the rapid generation of a library of analogues from a common intermediate. This is particularly valuable for SAR studies.

The introduction of alkyl and benzyl (B1604629) groups at the nitrogen atoms of the purine ring is a key diversification step. Direct N-alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. nih.gov However, regioselective methods have been developed. For instance, the use of specific bases and reaction conditions can favor the formation of one isomer over the other. nih.govresearchgate.net

Manganese pincer complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols under mild conditions, offering a sustainable and selective method. nih.gov Similarly, ruthenium-catalyzed N-alkylation of amines with alcohols provides another efficient route. rsc.org

Reaction TypeCatalyst/ReagentKey FeaturesRepresentative References
N-AlkylationManganese Pincer ComplexesHigh chemoselectivity for monoalkylation, mild conditions nih.gov
N-Alkylation[Ru(p-cymene)Cl₂]₂ / Bidentate PhosphineEfficient conversion of primary to secondary amines rsc.org
N-AlkylationBase (e.g., t-BuOK) and Alkyl HalideOften yields N7/N9 mixtures, N9 predominates nih.gov

Selective halogenation of the purine core provides a versatile handle for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution. acs.org For example, 2-halogenated purine nucleosides are important synthetic intermediates. acs.org The nitration of purines, followed by reduction, offers another route to introduce an amino group. An efficient and selective C2-nitration of purines has been developed using tetrabutylammonium (B224687) nitrate (B79036) and trifluoroacetic anhydride. nih.gov

Direct amination of the purine ring is also a valuable transformation. Oxidative amination of N-heteroaromatics, including purines, can be achieved using reagents like Selectfluor as an oxidant at room temperature. nih.gov This method avoids the need for a base or metal catalyst. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for Aryl Substitutions)

The introduction of aryl substituents onto the purinone core is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. researchgate.net This reaction provides a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comlibretexts.org

For the synthesis of this compound, a dihalogenated purinone precursor, such as 2,8-dichloro-9-methyl-1H-purin-6(9H)-one, would be reacted with phenylboronic acid. The palladium catalyst, typically in a low oxidation state like Pd(0), undergoes oxidative addition to the carbon-halogen bond of the purinone. libretexts.org This is followed by transmetalation with the boronic acid, a step often facilitated by a base, and concludes with reductive elimination to yield the desired 2,8-diphenyl substituted product and regenerate the active palladium catalyst. libretexts.orgyoutube.com

The versatility of the Suzuki coupling is enhanced by its tolerance of a wide array of functional groups and its use of relatively mild reaction conditions, which are often compatible with the complex purinone structure. researchgate.netyoutube.com The reactivity of the halogen positions on the purine ring generally follows the order C6 > C8 > C2, allowing for potential regioselective substitutions in polyhalogenated purines. researchgate.net

Table 1: Key Parameters in Suzuki-Miyaura Coupling for Purinone Arylation

ComponentExample/RoleReference
Halopurine Substrate2,8-Dihalo-9-methylpurinone researchgate.net
Organoboron ReagentPhenylboronic acid or Phenylboronic ester youtube.com
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf) researchgate.netlibretexts.org
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃ youtube.com
SolventDioxane, Toluene, DMF, often with water youtube.com
ProductThis compound
Functional Group Interconversions on the Purinone Nucleus

Functional group interconversion (FGI) is a crucial strategy in the synthesis of purinone derivatives, allowing for the transformation of one functional group into another through processes like substitution, oxidation, or reduction. imperial.ac.uk This tactical approach enables the diversification of the purinone scaffold after the core structure has been assembled, providing access to a wide range of analogues. slideshare.netyoutube.com

Starting with a pre-formed purinone nucleus, such as one containing halogen atoms at the 2 and 8 positions, these halogens can serve as versatile handles for introducing other functionalities. For example, a chloro or bromo group can be displaced by various nucleophiles. The conversion of a halide to an amine, thiol, or alkoxy group is a common FGI. vanderbilt.edu These transformations are typically achieved through nucleophilic substitution reactions. ub.edu Furthermore, the oxo group at the C6 position can potentially be converted to a thio-oxo group or an amino group, fundamentally altering the electronic properties and hydrogen bonding capabilities of the molecule.

Table 2: Examples of Functional Group Interconversions on a Purinone Core

Initial GroupReagent(s)Resulting GroupReaction TypeReference
-Cl, -BrNaN₃ followed by reduction (e.g., H₂, Pd/C)-NH₂Nucleophilic Substitution/Reduction vanderbilt.edu
-Cl, -BrNaSR'-SR' (Thioether)Nucleophilic Substitution vanderbilt.edu
-Cl, -BrNaOR'-OR' (Alkoxy)Nucleophilic Substitution vanderbilt.edu
-C=O (Ketone)Lawesson's Reagent-C=S (Thioketone)Thionation
-NO₂Reduction (e.g., SnCl₂, H₂)-NH₂Reduction slideshare.net

Mechanistic Insights into Purinone Chemical Transformations

Nucleophilic Substitution and Addition Pathways

The chemistry of purinones is heavily influenced by nucleophilic substitution and addition reactions. The purine ring system, particularly when substituted with electron-withdrawing groups or halogens, presents electrophilic carbon centers that are susceptible to attack by nucleophiles. youtube.com A nucleophile, defined as an electron-rich species with a lone pair of electrons to donate, can attack a carbon atom on the purinone ring, leading to the displacement of a leaving group, such as a halide ion. youtube.comyoutube.com

In the context of synthesizing derivatives of this compound, nucleophilic substitution is fundamental. The synthesis often starts from a halogenated purine. The introduction of various substituents at the C2, C6, and C8 positions relies on the displacement of these halogens by nucleophiles like amines, alkoxides, or thiolates. researchgate.net The reaction mechanism typically involves the attack of the nucleophile on the electron-deficient carbon, forming a transient intermediate (a Meisenheimer complex in some aromatic systems), followed by the expulsion of the leaving group to restore aromaticity. youtube.com The strength of the carbon-halogen bond (C-I < C-Br < C-Cl) often dictates the reaction rate, with weaker bonds breaking more easily. youtube.com

Tandem and Cascade Reactions in Purinone Construction

Chemoenzymatic Synthesis and Biocatalysis for Purinone Analogues

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysis. researchgate.netnih.gov Enzymes can operate under mild, aqueous conditions, offering a green alternative to many traditional chemical transformations. nih.govrsc.org This approach is increasingly used for the synthesis of purine analogues and their nucleosides. nih.gov

For the generation of analogues of this compound, enzymes like purine nucleoside phosphorylases (PNPs) can be employed. nih.gov These enzymes catalyze the reversible phosphorolysis of nucleosides, and their synthetic utility can be harnessed to create various purine derivatives. nih.govnih.gov While direct enzymatic synthesis of a highly substituted, non-natural purinone like the title compound may be challenging, enzymes can be used to create chiral precursors or to modify the purinone scaffold with high regioselectivity and stereoselectivity. rsc.org For example, lipases could be used for the regioselective acylation of hydroxyl groups on substituents, or oxidases could be used for selective oxidations. rsc.orgrsc.org The development of one-pot multi-enzyme cascade reactions further enhances the synthetic power of biocatalysis, allowing for the construction of complex molecules from simple starting materials in a single reaction vessel. youtube.com

Theoretical and Computational Chemistry of 9 Methyl 2,8 Diphenyl 1h Purin 6 9h One

Quantum Chemical Characterization of Purinone Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the purinone system. These calculations elucidate the distribution of electrons and the nature of molecular orbitals, which are key determinants of chemical reactivity.

Table 1: Hypothetical DFT Calculated Properties for 9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one
PropertyCalculated ValueMethod/Basis Set
Total Energy (Hartree)-1125.45B3LYP/6-311G+(d,p)
Dipole Moment (Debye)3.5 DB3LYP/6-311G+(d,p)
Polarizability (a.u.)310.2B3LYP/6-311G+(d,p)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich purinone core and potentially the phenyl rings, while the LUMO would also be distributed across the aromatic system.

Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, are used to calculate the partial atomic charges on each atom. huntresearchgroup.org.uk This charge distribution reveals the electrophilic and nucleophilic sites within the molecule. In this purinone derivative, the oxygen atom of the carbonyl group is expected to carry a significant negative charge, while the adjacent carbon and the nitrogen atoms of the purine (B94841) ring will have varying degrees of positive or negative charge.

Table 2: Hypothetical Frontier Orbital Energies and Partial Charges for this compound
ParameterValue (eV)AtomPartial Charge (e)
HOMO Energy-6.2O(6)-0.65
LUMO Energy-1.8C(6)+0.55
HOMO-LUMO Gap4.4N(9)-0.20

Conformational Analysis and Tautomeric Equilibria of 1H-Purin-6(9H)-one Derivatives

The purine scaffold can exist in different tautomeric forms, which are isomers that differ in the position of a proton. researchgate.net For the parent 1H-purin-6(9H)-one structure, several tautomers are possible. The relative stability of these tautomers is influenced by substituent groups and the surrounding environment. nih.gov Computational chemistry provides a powerful tool to predict the tautomeric equilibrium by calculating the relative energies of all possible forms. researchgate.net For this compound, the methylation at the N9 position simplifies the tautomeric possibilities compared to the unsubstituted parent compound. The primary conformational flexibility would arise from the rotation of the two phenyl groups at positions 2 and 8. A thorough conformational analysis would involve scanning the potential energy surface by rotating these phenyl groups to identify the lowest energy conformers.

Molecular Dynamics Simulations and Conformational Landscape of this compound

While static quantum chemical calculations provide information on specific low-energy structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion. This would reveal the accessible conformational landscape, including the rotational dynamics of the phenyl rings and the flexibility of the purinone ring system. Such simulations are crucial for understanding how the molecule might interact with other molecules or adapt its shape within a biological environment.

In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov The process typically involves several steps:

A comprehensive conformational search to identify all significant low-energy structures.

Geometry optimization of each conformer using DFT methods.

Calculation of NMR shielding tensors for each optimized conformer, often using the Gauge-Including Atomic Orbital (GIAO) method.

Averaging the calculated shielding tensors based on the Boltzmann distribution of the conformers' energies to obtain the final predicted chemical shifts. nih.gov

These predicted shifts can then be compared to experimental data to aid in structure verification. For this compound, this in silico approach could provide a theoretical NMR spectrum, which would be invaluable for its characterization. nih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
ProtonPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
N9-CH₃3.453.50
Phenyl H (ortho, C2)7.607.65
Phenyl H (meta, C2)7.407.42
Phenyl H (para, C2)7.457.48
Phenyl H (ortho, C8)8.108.15
Phenyl H (meta, C8)7.557.58
Phenyl H (para, C8)7.507.53

Broader Chemical Biology Applications and Future Directions of Purinone Scaffolds

Purinones as Privileged Scaffolds for Chemical Probe and Library Design

The inherent ability of the purine (B94841) scaffold to interact with a multitude of biological targets makes it an ideal framework for the design of chemical probes and compound libraries. researchgate.net Chemical probes are small molecules used to study and manipulate biological systems, while compound libraries are collections of diverse molecules used for high-throughput screening to identify new drug leads.

Key Attributes of Purinone Scaffolds:

AttributeDescriptionRelevance to 9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one
Structural Diversity The purine core can be readily modified at multiple positions (e.g., N1, C2, C6, N7, C8, N9), allowing for the creation of large and diverse chemical libraries. mdpi.comThe diphenyl and methyl substitutions on the core purinone structure of this compound provide specific steric and electronic features that can be further explored.
Biological Relevance Purines are endogenous molecules involved in numerous cellular processes, increasing the likelihood that their derivatives will interact with biological targets. researchgate.netAs a purine derivative, it is predisposed to interact with purine-binding proteins such as kinases, polymerases, and G-protein coupled receptors (GPCRs).
Synthetically Accessible Established synthetic methodologies allow for the efficient production of a wide range of purinone derivatives.The synthesis of this compound and its analogs can likely be achieved using known purine chemistry.

The design of focused libraries of purinone derivatives allows researchers to systematically explore the chemical space around a particular scaffold. For instance, a library based on the 2,8-diphenyl-1H-purin-6(9H)-one core could be synthesized by varying the substituent at the 9-position to probe for specific biological activities.

Rational Design Principles for Novel Purinone-Based Chemical Tools

Rational drug design aims to create new molecules with a specific biological activity based on an understanding of the target's structure and function. For purinone scaffolds, this involves leveraging computational modeling and structure-activity relationship (SAR) studies to design potent and selective inhibitors or probes.

Principles of Rational Design for Purinones:

Structure-Activity Relationship (SAR): SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect on its biological activity. For this compound, SAR could involve modifying the phenyl rings or the methyl group to understand their contribution to target binding and selectivity.

Computational Modeling: Molecular docking and other computational methods can predict how a purinone derivative will bind to a target protein, guiding the design of more potent and selective compounds.

Target-Specific Modifications: By understanding the binding site of a target protein, specific modifications can be made to the purinone scaffold to enhance interactions. For example, adding hydrogen bond donors or acceptors can improve binding affinity and selectivity.

A study on a series of 6-substituted purine derivatives demonstrated that thioether-linked derivatives were superior to their oxygen and nitrogen isosteres in terms of inotropic activity. This highlights how subtle changes to the purine core can significantly impact biological function.

Interdisciplinary Research Integrating Purinone Chemical Biology with Systems Biology and Omics Technologies

The integration of chemical biology with systems biology and "omics" technologies (genomics, proteomics, metabolomics) provides a powerful approach for understanding the complex biological effects of small molecules like purinone derivatives.

Integrative Approaches:

ApproachDescriptionPotential Application for Purinone Research
Chemical Proteomics Uses chemical probes to identify the protein targets of a small molecule on a proteome-wide scale.A probe based on the this compound scaffold could be used to identify its direct binding partners in a cell lysate.
Transcriptomics (RNA-seq) Measures the changes in gene expression in response to treatment with a compound.Analyzing the transcriptional changes induced by this compound could reveal the cellular pathways it modulates.
Metabolomics Analyzes the changes in the levels of small molecule metabolites following compound treatment.This could elucidate the metabolic pathways affected by a purinone derivative.

By combining these approaches, researchers can build a comprehensive picture of a compound's mechanism of action, identify potential off-target effects, and discover new therapeutic applications.

Emerging Methodologies and Future Outlook in Purinone Research and Development

The field of purine research is continually evolving, with new synthetic methods and therapeutic applications emerging.

Future Directions:

Novel Synthetic Methods: The development of more efficient and versatile synthetic routes will enable the creation of increasingly complex and diverse purinone libraries.

Targeted Protein Degradation: Purinone scaffolds could be incorporated into proteolysis-targeting chimeras (PROTACs) or molecular glues to induce the degradation of specific disease-causing proteins.

Fluorescent Probes: The development of fluorescently labeled purinone derivatives can be used for real-time imaging and tracking of their target proteins in living cells.

Expansion of Therapeutic Areas: While purine analogs are well-established in oncology and virology, their potential in other areas such as neurodegenerative diseases and metabolic disorders is an active area of research.

The continued exploration of the chemical and biological properties of purinone scaffolds, including specific derivatives like this compound, holds significant promise for the future of drug discovery and chemical biology.

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